molecular formula C32H32ClNO3 B12049197 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate CAS No. 355433-21-5

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12049197
CAS No.: 355433-21-5
M. Wt: 514.1 g/mol
InChI Key: ZMQQOLFYSOJMDF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the desired functional groups

    Esterification: The final step involves the esterification of the quinoline derivative with 2-(4-heptylphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-pentylphenyl)-6-methylquinoline-4-carboxylate

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the heptyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

CAS No.

355433-21-5

Molecular Formula

C32H32ClNO3

Molecular Weight

514.1 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3

InChI Key

ZMQQOLFYSOJMDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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